6-(aminomethyl)-2-methylpyridazin-3(2H)-one

Medicinal Chemistry Building Block Sourcing Lead Optimization

6-(Aminomethyl)-2-methylpyridazin-3(2H)-one (CAS 1484077-91-9) is a heterocyclic small molecule with the molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol, belonging to the pyridazin-3(2H)-one family. It features a pyridazinone core substituted with an aminomethyl (–CH₂NH₂) group at the 6-position and a methyl group at the N2-position.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 1484077-91-9
Cat. No. B1491732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(aminomethyl)-2-methylpyridazin-3(2H)-one
CAS1484077-91-9
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)CN
InChIInChI=1S/C6H9N3O/c1-9-6(10)3-2-5(4-7)8-9/h2-3H,4,7H2,1H3
InChIKeyWUQXLIJTTFGZMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Aminomethyl)-2-methylpyridazin-3(2H)-one (CAS 1484077-91-9): Chemical Identity and Procurement Baseline


6-(Aminomethyl)-2-methylpyridazin-3(2H)-one (CAS 1484077-91-9) is a heterocyclic small molecule with the molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol, belonging to the pyridazin-3(2H)-one family . It features a pyridazinone core substituted with an aminomethyl (–CH₂NH₂) group at the 6-position and a methyl group at the N2-position. This compound is primarily catalogued as a synthetic building block or research intermediate for medicinal chemistry and agrochemical discovery programs . The combination of the aminomethyl side chain and the N2-methyl substituent creates a unique spatial and electronic profile that distinguishes it from simpler aminopyridazinones, a feature that may influence molecular recognition and synthetic utility .

Why Generic Pyridazinone Substitution Fails for 6-(Aminomethyl)-2-methylpyridazin-3(2H)-one Procurement


Close structural analogs of 6-(aminomethyl)-2-methylpyridazin-3(2H)-one—such as 6-amino-2-methylpyridazin-3(2H)-one (lacking the methylene spacer) or 6-(aminomethyl)pyridazin-3(2H)-one (lacking the N2-methyl group)—cannot be assumed to be functionally interchangeable. The presence or absence of a single methylene unit (–CH₂–) between the pyridazinone core and the primary amine alters both the pKa of the amino group and the conformational flexibility of the side chain . Similarly, omission of the N2-methyl group changes the tautomeric equilibrium and hydrogen-bonding capacity of the pyridazinone ring . For procurement decisions in medicinal chemistry campaigns—where subtle differences in linker length or N-substitution can critically affect target engagement, selectivity, and ADME properties—generic substitution without experimental validation introduces significant risk . The quantitative evidence below substantiates these structural differentiation claims.

Quantitative Differentiation Evidence: 6-(Aminomethyl)-2-methylpyridazin-3(2H)-one vs. Closest Analogs


Molecular Weight and Formula Differentiation vs. Des-Amino and Des-Methyl Analogs

6-(Aminomethyl)-2-methylpyridazin-3(2H)-one (C₆H₉N₃O, MW 139.16 Da) is structurally differentiated from its closest commercially available analog, 6-amino-2-methylpyridazin-3(2H)-one (CAS 13506-28-0; C₅H₇N₃O, MW 125.13 Da), by the insertion of a methylene (–CH₂–) spacer between the pyridazinone C6 position and the primary amine . This results in a mass difference of +14.03 Da and an increase in rotatable bond count from 0 to 1 for the exocyclic C–N bond . Additionally, the target compound differs from 6-(aminomethyl)pyridazin-3(2H)-one (CAS 84554-11-0; C₅H₇N₃O, MW 125.13 Da) by the presence of an N2-methyl group (+14.03 Da) . The combined presence of both the N2-methyl and the 6-aminomethyl substituents is unique to CAS 1484077-91-9 among commercial pyridazinone building blocks in this mass range.

Medicinal Chemistry Building Block Sourcing Lead Optimization

Predicted Lipophilicity Shift vs. 6-Amino-2-methylpyridazin-3(2H)-one

The 6-amino-2-methylpyridazin-3(2H)-one comparator has an experimentally determined LogP of –0.92 [1]. The target compound, 6-(aminomethyl)-2-methylpyridazin-3(2H)-one, is predicted to exhibit a higher LogP due to the additional methylene group, which increases hydrophobic surface area. Based on the consensus LogP contribution of a –CH₂– unit (+0.5 log unit, Hansch-Leo fragment constant) [1], the estimated LogP for the target compound is approximately –0.42. While this is a computational estimate awaiting experimental validation, the direction and magnitude of the shift are consistent with the known fragment-based contributions of methylene insertions to lipophilicity.

Physicochemical Profiling Drug-likeness ADME Prediction

Scaffold Isomer Differentiation: Pyridazinone vs. Pyrimidinone Core

A commercially available constitutional isomer, 6-(aminomethyl)-2-methyl-3,4-dihydropyrimidin-4-one (C₆H₉N₃O, MW 139 Da, Chemspace ID CSMB00012002215), shares the identical molecular formula and mass with the target pyridazinone but differs in the positioning of the two ring nitrogen atoms (1,2-diazine vs. 1,3-diazine) [1]. The pyrimidinone isomer has a reported LogP of –2.24 and a topological polar surface area (TPSA) of 67 Ų [1]. The pyridazinone scaffold, with its adjacent nitrogen atoms, exhibits a different dipole moment and hydrogen-bond acceptor geometry compared to the 1,3-diazine arrangement of the pyrimidinone [2]. This scaffold isomerism results in distinct molecular recognition patterns: pyridazinones are known pharmacophores for formyl peptide receptor (FPR) agonism and PDE4 inhibition, whereas pyrimidinones are privileged scaffolds for kinase inhibition [2][3].

Scaffold Hopping Heterocyclic Chemistry Bioisostere Selection

Aminomethyl Linker Geometry: Conformational and pKa Consequences vs. Direct Amino Attachment

The 6-aminomethyl substituent in the target compound (–CH₂NH₂) presents a primary amine with an estimated pKa of ~9.5–10.5 (typical for alkyl primary amines), whereas the 6-amino analog (–NH₂ directly attached to the electron-deficient pyridazinone ring) has a predicted pKa substantially lowered by resonance delocalization into the ring (estimated pKa ~4–6 for aminopyridazines) [1]. This pKa difference, potentially exceeding 4 log units, means the target compound's amine will be >99% protonated at physiological pH (7.4), while the 6-amino analog will be largely neutral [1][2]. Additionally, the methylene spacer introduces a 109.5° bond angle at the sp³ carbon, moving the amine ~1.5 Å further from the ring plane compared to the directly attached –NH₂ group and enabling distinct hydrogen-bonding vectors [2].

Conformational Analysis Amine Basicity Structure-Activity Relationships

Recommended Application Scenarios for 6-(Aminomethyl)-2-methylpyridazin-3(2H)-one Based on Differentiated Evidence


Fragment-Based Drug Discovery Requiring a Protonated Amine Pharmacophore at Physiological pH

When a fragment-screening library requires a pyridazinone building block bearing a primary amine that remains >99% protonated at pH 7.4, 6-(aminomethyl)-2-methylpyridazin-3(2H)-one is structurally differentiated from the 6-amino analog, whose amine is resonance-stabilized and largely neutral under the same conditions . This property makes the target compound suitable for target classes where a cationic amine is required for salt-bridge formation (e.g., aspartate/glutamate-rich binding pockets), while the 6-amino analog would fail to engage electrostatically.

Medicinal Chemistry Campaigns Exploring Linker-Length SAR at the Pyridazinone C6 Position

The target compound is the C6-aminomethyl member of a homologous series that includes 6-amino-2-methylpyridazin-3(2H)-one (0-carbon linker) and potentially 6-(2-aminoethyl) analogs. Procurement of CAS 1484077-91-9 enables systematic exploration of linker-length structure-activity relationships (SAR), where the +1.5 Å extension and altered amine geometry may optimize hydrogen-bond distance and vector alignment within a binding site [1].

Pyridazinone-Selective Scaffold Optimization Distinct from Pyrimidinone Isosteres

For programs that have established pyridazinone-dependent pharmacology (e.g., FPR agonism, PDE4 inhibition, or platelet aggregation inhibition), the target compound provides a functionalizable aminomethyl handle on the confirmed pyridazinone scaffold, avoiding the scaffold-hopping risk associated with purchasing the isomeric pyrimidinone building block, which shares the same molecular formula (C₆H₉N₃O, MW 139 Da) but targets a different biological space [1].

Synthetic Intermediate for N2-Methyl-Substituted Pyridazinone Libraries

The combination of an N2-methyl group (improving metabolic stability relative to NH-pyridazinones by blocking N-glucuronidation and tautomerization) and a 6-aminomethyl handle (available for amide coupling, reductive amination, or urea formation) makes this compound a versatile late-stage diversification intermediate . The N2-methyl substituent distinguishes it from 6-(aminomethyl)pyridazin-3(2H)-one (CAS 84554-11-0), which lacks this metabolic soft-spot protection.

Quote Request

Request a Quote for 6-(aminomethyl)-2-methylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.